molecular formula C21H20FN3O5S B2910253 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 941918-85-0

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2910253
CAS No.: 941918-85-0
M. Wt: 445.47
InChI Key: MBCIIPIDNFVSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide ( 941918-85-0) is a high-purity chemical compound supplied for research and development purposes. This molecule has a molecular formula of C21H20FN3O5S and a molecular weight of 445.46 g/mol . It features a complex structure that incorporates a benzofuran moiety with a carbamoyl group, linked to a piperidine-4-carboxamide core that is further modified by a 4-fluorobenzenesulfonyl group. This specific architecture is characteristic of compounds investigated for targeted biological activity, particularly as inhibitors of enzymes like carbonic anhydrases . Research into similar 1-(benzenesulfonyl)piperidine-4-carboxamide derivatives has shown their potential as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII, which are validated targets for anticancer drug development due to their role in tumor pH regulation and survival . The benzenesulfonamide group in such compounds acts as a zinc-binding group, crucial for inhibiting the CA enzyme's activity . The presence of the fluorobenzenesulfonyl group in this compound suggests it is part of this innovative research stream, designed to interact with the hydrophobic and hydrophilic regions of enzyme active sites to achieve potency and selectivity . This product is available in purities of 90% and above and is offered in various quantities to meet your research needs . It is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c22-14-5-7-15(8-6-14)31(28,29)25-11-9-13(10-12-25)21(27)24-18-16-3-1-2-4-17(16)30-19(18)20(23)26/h1-8,13H,9-12H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCIIPIDNFVSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions The piperidine ring can be synthesized separately and then coupled with the benzofuran derivative

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several piperidine-4-carboxamide derivatives, as outlined below. Key differences lie in substituent groups, molecular weight, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound Piperidine-4-carboxamide - 1-(4-fluorobenzenesulfonyl)
- N-(2-carbamoyl-1-benzofuran-3-yl)
~428.4 (estimated*) Unknown (structural analogs suggest kinase or protease inhibition potential) N/A
A939572 Piperidine-4-carboxamide - 4-(2-Chlorophenoxy)
- N-(3-(methylcarbamoyl)phenyl)
387.86 Kinase inhibitor (reported in preclinical studies) Product catalog
Example 53 () Pyrazolo[3,4-d]pyrimidine - 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)
- 2-fluoro-N-isopropylbenzamide
589.1 Anticancer or kinase inhibition (MP: 175–178°C; mass confirmed) Patent
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Piperidine-4-carboxamide - 4-Chlorobenzenesulfonyl
- N-(4-methylbenzothiazol-2-yl)
450.0 Unknown (structural similarity to antiviral agents) Huayang Chemical
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide - 4-Fluorobenzyl
- 1-(1-naphthylethyl)
~407.5 (estimated) SARS-CoV-2 inhibition (in silico and in vitro validation) Research report

*Molecular weight calculated based on formula: C₁₉H₁₈FN₃O₄S.

Key Research Findings and Mechanistic Insights

Role of Sulfonamide Groups: The 4-fluorobenzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins, similar to the 4-chlorobenzenesulfonyl group in the benzothiazole derivative . Sulfonamides are known to interact with ATP-binding sites in kinases or viral proteases .

Benzofuran vs. Benzothiazole : The benzofuran ring in the target compound offers a planar aromatic system distinct from the benzothiazole in ’s compound. Benzothiazoles are often associated with antitumor and antimicrobial activities, while benzofurans are explored for anti-inflammatory and CNS-targeting effects .

Fluorine Substitution: The 4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in the SARS-CoV-2 inhibitors from .

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a piperidine ring substituted with a sulfonyl group. Its molecular formula is C₁₈H₁₈FNO₃S, and it has a molecular weight of approximately 357.41 g/mol.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibitory effects on human carbonic anhydrases (hCA), particularly isoforms hCA IX and XII, which are associated with tumor growth and metastasis. The sulfonamide group in the structure is crucial for binding to the enzyme's active site, providing selectivity against certain isoforms .
  • Interaction with Cannabinoid Receptors : Studies suggest that derivatives of piperidine compounds can interact with cannabinoid receptors, potentially influencing pain pathways and appetite regulation. This interaction may offer therapeutic benefits in conditions like chronic pain and obesity .

Biological Activity Data

Table 1 summarizes key findings regarding the biological activity of this compound and related compounds.

Compound Biological Activity IC50 (µM) Target
This compoundhCA IX Inhibition0.84Tumor-associated carbonic anhydrase
Benzoylpiperidine derivativeMAGL Inhibition0.80Monoacylglycerol lipase
Sulfonamide derivativehCA II InhibitionLow nanomolarCytosolic carbonic anhydrase

Case Study 1: Inhibition of Tumor Growth

A study evaluated the anti-tumor effects of the compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells, with IC50 values ranging from 7.9 to 92 µM, suggesting potential as a chemotherapeutic agent .

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of related piperidine derivatives. The findings suggested that these compounds could modulate pain pathways through cannabinoid receptor interaction, providing a basis for their use in pain management therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.